molecular formula C12H19N3O2 B13242171 1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13242171
M. Wt: 237.30 g/mol
InChI Key: OQOXTGMRXQKJQR-UHFFFAOYSA-N
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Description

1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound with a piperidine ring substituted at position 3 of the pyrazole core and an isopropyl group at position 3. This compound is structurally analogous to several pharmacologically active pyrazole derivatives, such as guanylate cyclase activators (e.g., Nurandociguat, ) and enzyme inhibitors. Its synthesis likely involves multi-step reactions, including ester hydrolysis and cyclization, as seen in related pyrazole-carboxylic acid syntheses .

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

1-piperidin-3-yl-5-propan-2-ylpyrazole-4-carboxylic acid

InChI

InChI=1S/C12H19N3O2/c1-8(2)11-10(12(16)17)7-14-15(11)9-4-3-5-13-6-9/h7-9,13H,3-6H2,1-2H3,(H,16,17)

InChI Key

OQOXTGMRXQKJQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NN1C2CCCNC2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding alcohols or amines.

Scientific Research Applications

1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For example, it might inhibit an enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituent at Pyrazole Position 1 Substituent at Pyrazole Position 5 Carboxylic Acid Position Molecular Weight (g/mol) Key Features/Applications
1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid Piperidin-3-yl Propan-2-yl (isopropyl) 4 243.29 Potential enzyme modulation
1-(Piperidin-4-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid Piperidin-4-yl Propan-2-yl 4 243.29 Altered piperidine ring conformation
1-(4-Methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid 4-Methylphenyl Propan-2-yl 4 244.29 Increased lipophilicity, aryl interactions
1-(2-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid 2-Chlorophenyl Propan-2-yl 4 264.71 Electron-withdrawing substituent, enhanced acidity
1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Propan-2-yl Trifluoromethyl 4 222.17 High metabolic stability, electron-withdrawing CF₃ group

Physicochemical Properties

  • Lipophilicity: The isopropyl group at position 5 contributes to moderate lipophilicity.
  • Acidity : The carboxylic acid group (pKa ~2–3) is influenced by substituents. Electron-withdrawing groups (e.g., Cl in , CF₃ in ) lower the pKa, enhancing ionization at physiological pH.
  • Solubility : Piperidine-containing derivatives (e.g., ) exhibit higher aqueous solubility due to the amine’s basicity, whereas aryl-substituted analogs () are less soluble.

Biological Activity

1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, with the CAS number 1955561-56-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its biological activity.

  • Molecular Formula : C₁₂H₁₉N₃O₂
  • Molecular Weight : 237.30 g/mol
  • Structure : The compound features a pyrazole ring substituted with a piperidine group and an isopropyl chain, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its interaction with cannabinoid receptors and other biological targets.

Cannabinoid Receptor Modulation

Recent research indicates that derivatives of pyrazole compounds can act as modulators of cannabinoid receptors (CB1 and CB2). For instance, studies have shown that certain pyrazole derivatives exhibit partial agonistic activity at the CB1 receptor, which is significant for therapeutic applications in pain management and neuroprotection.

Compound Receptor Activity EC50 (nM)
1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acidCB1Partial AgonistData not specified
Dimethyl analogCB1Partial Agonist126 nM
Indazole derivativesCB1Full AgonistVaries

The mechanism of action for 1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid primarily involves its interaction with cannabinoid receptors. The compound's structural features likely facilitate binding to the receptor sites, influencing downstream signaling pathways associated with pain relief and anti-inflammatory effects.

Case Studies

  • Study on Pain Management :
    A comparative study evaluated the efficacy of various pyrazole derivatives in a pain model. The results indicated that compounds with structural similarities to 1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid showed significant analgesic effects, suggesting its potential use in chronic pain therapies.
  • Neuroprotective Effects :
    Another investigation focused on neuroprotective properties, where the compound was assessed for its ability to mitigate neuronal damage in vitro. The findings demonstrated that the compound could reduce oxidative stress markers, indicating a protective role against neurodegeneration.

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, studies on related pyrazole derivatives suggest favorable absorption and distribution profiles. For example, some compounds exhibit high plasma biodistribution and rapid clearance rates, which are critical for therapeutic efficacy.

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